molecular formula C14H23NO2 B12148149 2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide

2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B12148149
M. Wt: 237.34 g/mol
InChI Key: KQRPWLFMDPTWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound characterized by the presence of an adamantane core, a hydroxyethyl group, and an acetamide moiety The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Formation of Adamantyl Acetate: Adamantane is first reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form adamantyl acetate.

    Hydrolysis: The adamantyl acetate is then hydrolyzed to yield adamantyl acetic acid.

    Amidation: Adamantyl acetic acid is reacted with ethanolamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-(adamantan-1-yl)-N-(2-oxoethyl)acetamide.

    Reduction: Formation of 2-(adamantan-1-yl)-N-(2-aminoethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its antiviral and neuroprotective properties, similar to other adamantane derivatives like amantadine and memantine.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by:

    Binding to Receptors: The adamantane core can interact with various receptors in the central nervous system, potentially modulating their activity.

    Inhibition of Enzymes: The compound may inhibit enzymes involved in viral replication or neurodegenerative processes.

    Modulation of Pathways: It can influence signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide is unique due to its combination of the adamantane core with a hydroxyethyl and acetamide group, which may confer distinct pharmacological properties and chemical reactivity compared to other adamantane derivatives.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-(1-adamantyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C14H23NO2/c16-2-1-15-13(17)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,16H,1-9H2,(H,15,17)

InChI Key

KQRPWLFMDPTWAC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.